Silver lactate monohydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

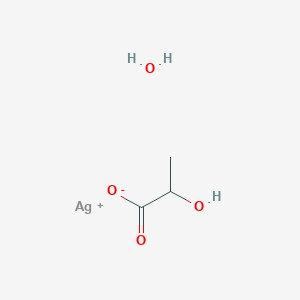

Silver lactate monohydrate is an organic chemical compound that is a salt of silver and lactic acid. It has the chemical formula CH₃CH(OH)COOAg·H₂O and a molar mass of 196.93 g/mol . This compound appears as a gray to purple powder or flakes and is soluble in water and slightly soluble in ethanol . This compound is known for its antimicrobial properties and is used in various medical and industrial applications .

Méthodes De Préparation

Silver lactate monohydrate can be synthesized through the reaction of silver carbonate with lactic acid . The reaction typically involves dissolving silver carbonate in lactic acid under controlled conditions to form silver lactate, which is then crystallized to obtain the monohydrate form. The reaction can be represented as follows:

Ag2CO3+2CH3CH(OH)COOH→2CH3CH(OH)COOAg+H2O+CO2

Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the high purity of the final product .

Analyse Des Réactions Chimiques

Silver lactate monohydrate undergoes various chemical reactions, including:

Oxidation: Silver lactate can be oxidized to form silver oxide and other by-products.

Reduction: It can be reduced to metallic silver under certain conditions.

Substitution: Silver lactate can react with other compounds to form different silver salts.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various acids or bases for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Biomedical Applications

Antimicrobial Properties

Silver compounds, including silver lactate, are well-known for their antimicrobial properties. Silver ions can disrupt bacterial cell membranes and inhibit their growth. Studies have demonstrated that silver lactate can be effective against a range of pathogens, making it a candidate for use in wound dressings and antiseptic formulations. Its efficacy is attributed to the slow release of silver ions, which provides a sustained antimicrobial effect without the toxicity associated with other silver compounds .

Drug Delivery Systems

Silver lactate has been investigated for its role in drug delivery systems. Its ability to form nanoparticles allows for the encapsulation of various therapeutic agents, enhancing their stability and bioavailability. Research indicates that silver lactate-based nanoparticles can facilitate targeted delivery of drugs, particularly in cancer therapy, where localized treatment is essential .

Analytical Chemistry Applications

Colorimetric Detection Methods

Silver lactate has been utilized in colorimetric assays for the detection of reducing sugars. A method developed using silver lactate involves the formation of silver nanoparticles through the reduction of silver ions by sugars. This process results in a color change that can be quantitatively measured using spectrophotometry. The sensitivity of this method allows for the detection of low concentrations of sugars in food extracts, demonstrating the practical application of silver lactate in food safety testing .

Spectrophotometric Techniques

The unique optical properties of silver nanoparticles formed from silver lactate have led to their use in various spectrophotometric techniques. These techniques leverage the localized surface plasmon resonance (LSPR) exhibited by silver nanoparticles, which enhances the sensitivity and specificity of analytical measurements .

Materials Science Applications

Nanocomposite Development

In materials science, silver lactate is explored for developing nanocomposites with enhanced mechanical and thermal properties. When incorporated into polymers, silver lactate can improve antibacterial activity while maintaining structural integrity. This dual functionality makes it suitable for applications in packaging materials and biomedical devices .

Synthesis of Silver Nanoparticles

Silver lactate serves as a precursor for synthesizing silver nanoparticles (AgNPs). The controlled reduction process allows for tuning the size and shape of nanoparticles, which are crucial factors influencing their physical and chemical properties. The resulting AgNPs have applications in catalysis, electronics, and as antimicrobial agents .

Case Studies and Research Findings

Mécanisme D'action

The antimicrobial activity of silver lactate monohydrate is primarily due to the release of silver ions (Ag⁺), which interact with bacterial cell membranes and proteins, leading to cell death. The silver ions disrupt essential cellular processes, including DNA replication and protein synthesis, by binding to thiol groups in enzymes and proteins . This mechanism makes silver lactate an effective antimicrobial agent against a wide range of microorganisms.

Comparaison Avec Des Composés Similaires

Silver lactate monohydrate can be compared with other silver salts, such as:

Silver nitrate (AgNO₃): Widely used as an antimicrobial agent and in photographic applications.

Silver acetate (CH₃COOAg): Used in organic synthesis and as an antimicrobial agent.

Silver citrate (C₆H₅O₇Ag₃): Used in medical and industrial applications for its antimicrobial properties.

This compound is unique due to its combination of silver and lactic acid, which provides specific solubility and reactivity characteristics. Its ability to form a crystalline hydrate and its specific antimicrobial properties make it distinct from other silver salts .

Activité Biologique

Silver lactate monohydrate, a silver salt of lactic acid, has garnered attention for its biological activity, particularly its antimicrobial properties. This article delves into the mechanisms of action, applications in medicine, and relevant research findings.

Silver lactate (CAS 128-00-7) is characterized by its formula C3H5AgO3⋅H2O and a molecular weight of 214.97 g/mol. It appears as a white to tan powder and has a melting point of approximately 120 °C .

The primary biological activity of silver lactate is attributed to the release of silver ions (Ag+), which exert antimicrobial effects through several mechanisms:

- Inhibition of Enzymatic Activity : Silver ions interact with thiol groups in enzymes, leading to their deactivation. This interaction disrupts essential metabolic processes in bacteria, including the electron transport chain and ATP production .

- Cell Membrane Disruption : The presence of silver ions can compromise bacterial cell membranes, causing leakage of cellular contents and ultimately cell death .

- DNA Damage : Silver ions can induce oxidative stress, leading to DNA damage in microbial cells .

Antimicrobial Efficacy

Silver lactate has been shown to be effective against a range of pathogens. A study indicated that it could inhibit the growth of various bacterial strains at concentrations as low as 2 mg/mL . The minimum inhibitory concentration (MIC) for many common bacteria falls within this range, demonstrating its potential as an effective antimicrobial agent.

Table 1: Antimicrobial Activity of Silver Lactate

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 2 |

| Staphylococcus aureus | 2 |

| Pseudomonas aeruginosa | 4 |

Applications in Medicine

Silver lactate is primarily used in topical formulations for wound care, particularly in treating thermal burns and other skin injuries. Its formulation into creams allows for effective delivery to affected areas while minimizing systemic exposure .

Case Studies

- Burn Treatment : A clinical evaluation demonstrated that silver lactate cream significantly reduced infection rates in patients with second-degree burns compared to standard treatments. The study reported faster healing times and lower incidences of bacterial colonization .

- Wound Healing : Another study highlighted the use of silver lactate in chronic wound management, showing improved healing outcomes due to its antimicrobial properties and ability to reduce inflammation .

Research Findings

Recent research has further explored the biological activity of silver lactate:

- A study published in Nature illustrated that silver ions can decrease superoxide anion formation and chemotaxis in human polymorphonuclear leucocytes, suggesting an anti-inflammatory effect alongside antimicrobial activity .

- Additional investigations into the cytotoxicity of silver lactate revealed that while it effectively kills bacteria, it exhibits low toxicity to human cells at therapeutic concentrations, making it suitable for clinical applications .

Propriétés

Numéro CAS |

15768-18-0 |

|---|---|

Formule moléculaire |

C3H6AgO3 |

Poids moléculaire |

197.95 g/mol |

Nom IUPAC |

2-hydroxypropanoic acid;silver |

InChI |

InChI=1S/C3H6O3.Ag/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6); |

Clé InChI |

OQXSRALAOPBHPM-UHFFFAOYSA-N |

SMILES |

CC(C(=O)[O-])O.O.[Ag+] |

SMILES canonique |

CC(C(=O)O)O.[Ag] |

Key on ui other cas no. |

15768-18-0 |

Pictogrammes |

Irritant; Environmental Hazard |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.